molecular formula C8H12O5 B14275927 1-Hydroxycyclohexane-1,2-dicarboxylic acid CAS No. 155915-30-3

1-Hydroxycyclohexane-1,2-dicarboxylic acid

Katalognummer: B14275927
CAS-Nummer: 155915-30-3
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: SSBQOSIEGFXXEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxycyclohexane-1,2-dicarboxylic acid is an organic compound with the molecular formula C8H12O5 It is a derivative of cyclohexane, featuring a hydroxyl group and two carboxylic acid groups attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hydroxycyclohexane-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring, which is then hydrolyzed to produce the desired compound . Another method involves the oxidation of cyclohexene derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .

Wirkmechanismus

The mechanism of action of 1-Hydroxycyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Hydroxycyclohexane-1,2-dicarboxylic acid is unique due to the presence of both a hydroxyl group and two carboxylic acid groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Eigenschaften

CAS-Nummer

155915-30-3

Molekularformel

C8H12O5

Molekulargewicht

188.18 g/mol

IUPAC-Name

1-hydroxycyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C8H12O5/c9-6(10)5-3-1-2-4-8(5,13)7(11)12/h5,13H,1-4H2,(H,9,10)(H,11,12)

InChI-Schlüssel

SSBQOSIEGFXXEQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)C(=O)O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.